molecular formula C21H16N2O2S B2547830 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide CAS No. 896348-47-3

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide

Cat. No.: B2547830
CAS No.: 896348-47-3
M. Wt: 360.43
InChI Key: IUOBLWHQQZOHKX-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide is a benzoxazole-based benzamide derivative characterized by a benzo[d]oxazole core linked to a phenyl group and a 2-(methylthio)benzamide moiety. This compound’s structure combines electron-rich aromatic systems with a sulfur-containing substituent (methylthio), which may enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-26-19-9-5-2-6-16(19)20(24)22-15-12-10-14(11-13-15)21-23-17-7-3-4-8-18(17)25-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOBLWHQQZOHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]oxazole core, which can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The resulting benzo[d]oxazole is then subjected to a coupling reaction with a halogenated phenyl derivative to form the intermediate compound. Finally, the intermediate undergoes a nucleophilic substitution reaction with 2-(methylthio)benzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole moiety can intercalate with DNA, affecting gene expression and cellular processes. The methylthio group may enhance the compound’s lipophilicity, improving its cellular uptake and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzoxazole-Based Analogues

Substituent Effects on Cytotoxicity

Compounds 12c–12h () and 8a–8m () share a benzoxazole-thioacetamido core but differ in substituents on the benzoxazole ring and the terminal aryl group. Key findings:

  • Chlorine substitution : Compound 12e (5-chloro-substituted benzoxazole) showed enhanced cytotoxicity against HepG2 cells compared to methyl-substituted analogues (12f), likely due to increased electron-withdrawing effects improving target binding .
  • Methylthio vs.

Table 1: Cytotoxicity of Selected Benzoxazole Derivatives

Compound Substituents (Benzoxazole/Terminal Group) IC₅₀ (μM) Key Targets Reference
12e () 5-Cl, tert-butyl 8.2 BAX/Bcl-2, Caspase-3
8b () 5-Cl, p-tolyl 5.7 VEGFR-2 inhibition
Target Compound H, 2-(methylthio)phenyl N/A Hypothesized apoptosis modulation
Apoptosis and Protein Modulation

Benzoxazole derivatives like 12c–12h induce apoptosis via upregulation of pro-apoptotic BAX and Caspase-3 while downregulating anti-apoptotic Bcl-2 . The methylthio group in the target compound may similarly influence redox-sensitive pathways due to sulfur’s nucleophilic properties.

Heterocyclic Analogues with Diverse Cores

Triazole-Thiones ()

Compounds 7–9 feature triazole-thione cores with sulfonylphenyl groups. While structurally distinct, their tautomeric equilibria (thione vs. thiol) affect electronic properties and binding.

Benzimidazole-Thiazole Hybrids ()

Compounds 9a–9e incorporate benzimidazole and thiazole rings. Benzimidazole’s dual nitrogen atoms enhance hydrogen bonding compared to benzoxazole, but the target compound’s methylthio group may offer superior lipophilicity for blood-brain barrier penetration .

Substituent-Driven Pharmacological Profiles

Sulfur vs. Halogen/Nitro Substituents
  • Nitro groups () : Improve binding affinity to kinases (e.g., GSK compounds in ) but increase toxicity risks .

Table 2: Substituent Impact on Drug-Like Properties

Substituent Example Compound Solubility Binding Affinity Toxicity Risk
Methylthio Target compound Moderate Moderate Low
5-Cl (12e) Low High Moderate
4-NO₂ (8e) Very Low Very High High

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide, and how are critical intermediates validated?

  • The compound is synthesized via multi-step protocols involving coupling reactions. For example:

  • Step 1 : React benzo[d]oxazole derivatives with substituted phenylamines under reflux conditions using methanol or DCM as solvents (e.g., TBHP-mediated oxidation for cyclization) .
  • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and validate using IR, ¹H/¹³C NMR, and HRMS .
  • Key validation : Ensure absence of unreacted starting materials (TLC monitoring) and confirm mass-to-charge ratios (e.g., HRMS m/z 414.45 for analogous compounds) .

Q. Which spectroscopic techniques are essential for structural characterization, and how are spectral contradictions resolved?

  • Core techniques :

  • IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–Me at ~650 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.5 ppm) and methylthio groups (δ 2.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) .
    • Contradiction resolution : Cross-check with alternative methods (e.g., X-ray crystallography for ambiguous NOEs) or computational simulations (DFT for predicted shifts) .

Q. What preliminary assays are used to evaluate biological activity, and how are false positives minimized?

  • In vitro screening :

  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., IC₅₀ values for VEGFR-2 inhibition) .
  • Anti-inflammatory : COX-2 inhibition assays (ELISA) .
    • Controls : Include reference compounds (e.g., celecoxib for COX-2) and validate solubility using DMSO vehicle controls to rule out solvent interference .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate binding mechanisms with targets like VEGFR-2?

  • Protocol :

  • Docking : Use AutoDock Vina with crystal structures (PDB ID: 4ASD for VEGFR-2). Focus on interactions between the methylthio group and hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond persistence .
    • Validation : Compare results with mutagenesis data (e.g., KDR domain mutations disrupting binding) .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?

  • Case study : If experimental ¹H NMR shows unexpected splitting, perform:

  • Variable-temperature NMR to detect conformational exchange.
  • DFT calculations (Gaussian 09) to model rotamers and predict coupling constants .
    • Example : For benzoxazole derivatives, torsional barriers around the C–N bond may cause splitting anomalies .

Q. How does the methylthio substituent influence structure-activity relationships (SAR) in benzoxazole derivatives?

  • SAR analysis :

  • Electron-withdrawing effects : Methylthio groups enhance π-π stacking with kinase active sites (e.g., VEGFR-2) but reduce solubility .
  • Bioisosteric replacement : Compare with –SCH₃ vs. –OCH₃ analogs. Methylthio improves metabolic stability (CYP450 resistance) .
    • Data support : IC₅₀ values for –SCH₃ derivatives (e.g., 8e: 2.1 µM) vs. –OCH₃ (e.g., 8f: 5.7 µM) .

Q. What advanced photophysical studies explain aggregation-induced emission (AIE) in analogous benzoxazole compounds?

  • Mechanism : Restriction of intramolecular rotation (RIR) in aggregated states suppresses non-radiative decay. For N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide:

  • Fluorescence quantum yield : Increases from 0.12 (solution) to 0.68 (crystalline) .
  • Theoretical modeling : TD-DFT calculations confirm emissive quasi-TICT states in condensed phases .

Methodological Notes

  • Synthetic optimization : Replace hazardous reagents (e.g., oxalyl chloride) with microwave-assisted protocols for safer scaling .
  • Data reproducibility : Validate NMR assignments using 2D techniques (HSQC, HMBC) for complex aromatic systems .
  • Ethical compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., HepG2 cell lines for hepatotoxicity screening) .

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